5,7-Dibromoquinoline

概要

説明

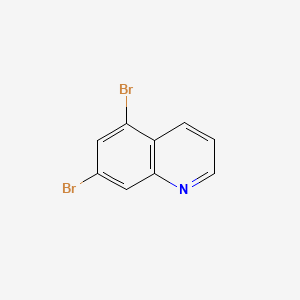

5,7-Dibromoquinoline is a brominated derivative of quinoline, a heterocyclic aromatic organic compound It is characterized by the presence of two bromine atoms at the 5th and 7th positions of the quinoline ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dibromoquinoline typically involves the bromination of quinoline. One common method is the reaction of quinoline with bromine in the presence of a suitable solvent such as chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th and 7th positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or other suitable purification techniques .

化学反応の分析

Types of Reactions: 5,7-Dibromoquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction under appropriate conditions.

Coupling Reactions: It can participate in coupling reactions, such as the Sonogashira coupling, to form complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts in the presence of ligands and bases.

Major Products: The major products formed depend on the specific reaction and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while coupling reactions can produce complex quinoline derivatives .

科学的研究の応用

Medicinal Chemistry

Anticancer Properties

5,7-Dibromoquinoline has been identified as a precursor for the synthesis of potential anticancer agents. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including human cervical cancer (HeLa) and adenocarcinoma (HT29) cells. For instance, some synthesized derivatives demonstrated greater potency than traditional chemotherapeutics like cisplatin .

Mechanism of Action

The anticancer activity is believed to involve the disruption of metal ion homeostasis and inhibition of cell proliferation. Studies have shown that this compound interacts with DNA through intercalation, enhancing its cytotoxic effects .

Case Study: Fluorescent Scaffolds

A notable study synthesized benzothiazolyl quinoline-based fluorescent scaffolds from this compound derivatives. These compounds exhibited selective uptake in cancer cells, indicating their potential as theranostic agents—agents that can be used for both therapy and diagnosis.

Material Science

This compound is also utilized in the development of organic semiconductors. Its unique electronic properties allow it to be incorporated into materials that exhibit desirable conductive characteristics. The compound's ability to undergo cross-coupling reactions enhances its utility in creating complex organic structures for electronic applications .

Analytical Chemistry

In analytical chemistry, this compound is employed for the spectrophotometric determination of trace metals. Its ability to form stable complexes with metal ions makes it a valuable reagent for analytical methods aimed at detecting and quantifying metal concentrations in various samples.

Biological Studies

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against a range of pathogens. Its derivatives have been tested for effectiveness against bacterial strains and fungi, showing moderate activity compared to standard antibiotics .

Anti-inflammatory Effects

Some studies have explored the anti-inflammatory effects of derivatives synthesized from this compound. These compounds demonstrated significant anti-inflammatory activity in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

作用機序

The mechanism of action of 5,7-Dibromoquinoline varies depending on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For instance, certain derivatives of quinoline are known to inhibit enzymes involved in DNA replication or repair, leading to anticancer effects . The exact pathways and molecular targets can vary based on the specific derivative and its intended use.

類似化合物との比較

5,7-Dibromo-8-hydroxyquinoline: Another brominated quinoline derivative with additional hydroxyl functionality.

6,7-Dibromoquinoline-5,8-dione: A quinoline derivative with bromine atoms at different positions and additional carbonyl groups.

Uniqueness: 5,7-Dibromoquinoline is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other brominated quinoline derivatives may not be as effective .

生物活性

5,7-Dibromoquinoline is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its mechanisms of action, pharmacological properties, and potential applications based on recent studies.

This compound exhibits a multifaceted mechanism of action primarily targeting various cancer cell lines and microbial pathogens. Key findings include:

- Anticancer Activity : The compound has shown significant cytotoxic effects against several cancer cell lines, including rat glioblastoma (C6), human cervical cancer (HeLa), and human adenocarcinoma (HT29) . It appears to inhibit cell proliferation and induce apoptosis through mechanisms that may involve the disruption of metal ion homeostasis .

- Antimicrobial Properties : Studies have demonstrated its effectiveness against a range of microorganisms. Notably, a derivative of dibromoquinoline (compound 4b) exhibited broad-spectrum antifungal activity against species such as Candida albicans, Cryptococcus, and Aspergillus. The minimum inhibitory concentration (MIC) was as low as 0.5 μg/mL, outperforming fluconazole in some cases .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable bioavailability due to its chemical structure. Its ability to penetrate cellular membranes efficiently enhances its therapeutic potential . Factors such as pH and temperature can influence its activity, indicating the need for careful consideration in experimental designs .

Table 1: Summary of Biological Activities

Case Study: Antifungal Activity

A study focused on the antifungal properties of dibromoquinoline derivatives highlighted the compound's effectiveness against resistant strains of Candida. The results indicated that compound 4b not only inhibited growth but also interfered with key virulence factors such as biofilm formation at subinhibitory concentrations . This suggests potential for therapeutic applications in treating fungal infections that are resistant to conventional antifungals.

Applications in Medicinal Chemistry

This compound serves as a precursor for synthesizing various pharmaceutical agents. Its derivatives have shown promise in developing novel anticancer drugs and antimicrobial agents. For example:

- Theranostics : Some derivatives exhibit high selectivity towards cancer cells compared to normal cells, making them suitable for both therapeutic and diagnostic applications .

- Material Science : Beyond biological applications, it is also utilized in creating organic semiconductors due to its unique electronic properties .

特性

IUPAC Name |

5,7-dibromoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2N/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYTOCZMQXCNIPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2Br)Br)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020417 | |

| Record name | 5,7-Dibromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34522-69-5 | |

| Record name | Dibromoquinoline, 5,7- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034522695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dibromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-DIBROMOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4F7P3CE6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential applications of 5,7-dibromoquinoline derivatives in medicinal chemistry?

A1: Research suggests that this compound derivatives show promise as potential cancer theranostics. For example, benzothiazolyl quinoline-based fluorescent scaffolds synthesized from this compound precursors exhibited cytotoxicity against various cancer cell lines, with some demonstrating greater potency than cisplatin. [] Furthermore, some derivatives displayed significant cellular uptake and high selectivity towards cancer cells compared to normal fibroblast cells, indicating their potential as both therapeutic and diagnostic agents. []

Q2: How does the structure of this compound derivatives influence their fluorescence properties?

A2: Studies on 8-benzyloxyquinolines have revealed that the presence of bromine atoms in the 5 and 7 positions can significantly impact fluorescence. While 5,7-diphenyl and 5,7-bis(biphenyl-4-yl) derivatives exhibited promising photoluminescence quantum yields, the 5,7-dibromo derivative showed negligible emission and was practically non-protonable under experimental conditions. [] This suggests that the electron-withdrawing nature of the bromine atoms can quench fluorescence, and modifications to the core structure are necessary to enhance these properties.

Q3: Can this compound be used as a starting material for the synthesis of more complex organoboron complexes? What are their potential applications?

A3: Yes, this compound can serve as a versatile precursor for synthesizing organoboron complexes with extended conjugated systems. Through Suzuki-type cross-coupling reactions, the bromine atoms can be replaced with various substituents like phenyl, biphenyl, and 9,9′-dihexylfluorenyl groups. [] Subsequent deprotection and reaction with boron triphenyl yield luminescent organoboron quinolinolates. These complexes, characterized by techniques like NMR, IR spectroscopy, and cyclic voltammetry, exhibit unique electronic and electroluminescent properties, making them potentially useful in materials science and optoelectronic applications. []

Q4: Are there any known limitations or challenges associated with using this compound and its derivatives?

A4: One known limitation observed with this compound derivatives is their susceptibility to decomposition during gas chromatography-mass spectrometry analysis. Studies have shown that both 8-allyloxy-5,7-dibromoquinoline and 5,7-dibromo-8-methallyloxyquinoline degrade under these conditions, forming 7-allyl-5-bromo-8-hydroxyquinoline and 5-bromo-7-methallyl-8-hydroxyquinoline, respectively. [] This highlights the potential for thermal instability in these compounds and underscores the need for careful consideration of analytical techniques and reaction conditions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。